

Spectroscopic Data of 5-Bromo-2-(hydroxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromo-2-(hydroxymethyl)phenol*

Cat. No.: B065800

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-(hydroxymethyl)phenol**, a significant intermediate in various chemical syntheses. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information herein is intended to assist in the identification, characterization, and quality control of **5-Bromo-2-(hydroxymethyl)phenol** in research and development settings.

Core Spectroscopic Data

The following sections and tables summarize the predicted quantitative spectroscopic data for **5-Bromo-2-(hydroxymethyl)phenol**. This data is based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The predicted ¹H and ¹³C NMR data for **5-Bromo-2-(hydroxymethyl)phenol** are presented below.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.5 - 10.5	Singlet (broad)	1H	Phenolic -OH
~7.3 - 7.5	Multiplet	1H	Ar-H
~7.0 - 7.2	Multiplet	1H	Ar-H
~6.8 - 7.0	Multiplet	1H	Ar-H
~5.0 - 5.5	Singlet (broad)	1H	Benzylic -OH
~4.6	Singlet	2H	-CH ₂ -

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~155	C-OH (phenolic)
~135	C-Br
~130	Ar-C
~128	Ar-C
~120	Ar-C
~118	Ar-C
~65	-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **5-Bromo-2-(hydroxymethyl)phenol** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (phenolic and alcoholic, H-bonded)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
1600 - 1450	Medium to Strong	Aromatic C=C stretch
1300 - 1200	Strong	C-O stretch (phenol)
1050 - 1000	Strong	C-O stretch (primary alcohol)
700 - 500	Medium to Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The predicted major fragments for **5-Bromo-2-(hydroxymethyl)phenol** under electron ionization (EI) are outlined below. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments (M and M+2 peaks of nearly equal intensity).

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
202/204	High	[M] ⁺ (Molecular ion)
185/187	Medium	[M-OH] ⁺
173/175	Medium	[M-CH ₂ OH] ⁺
123	Medium	[M-Br] ⁺
94	High	[C ₆ H ₅ OH] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

A standard protocol for acquiring the NMR spectra of **5-Bromo-2-(hydroxymethyl)phenol** is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
- Data Processing: Process the acquired free induction decay (FID) using Fourier transformation. The resulting spectra should be phase- and baseline-corrected. Chemical shifts are referenced to TMS.

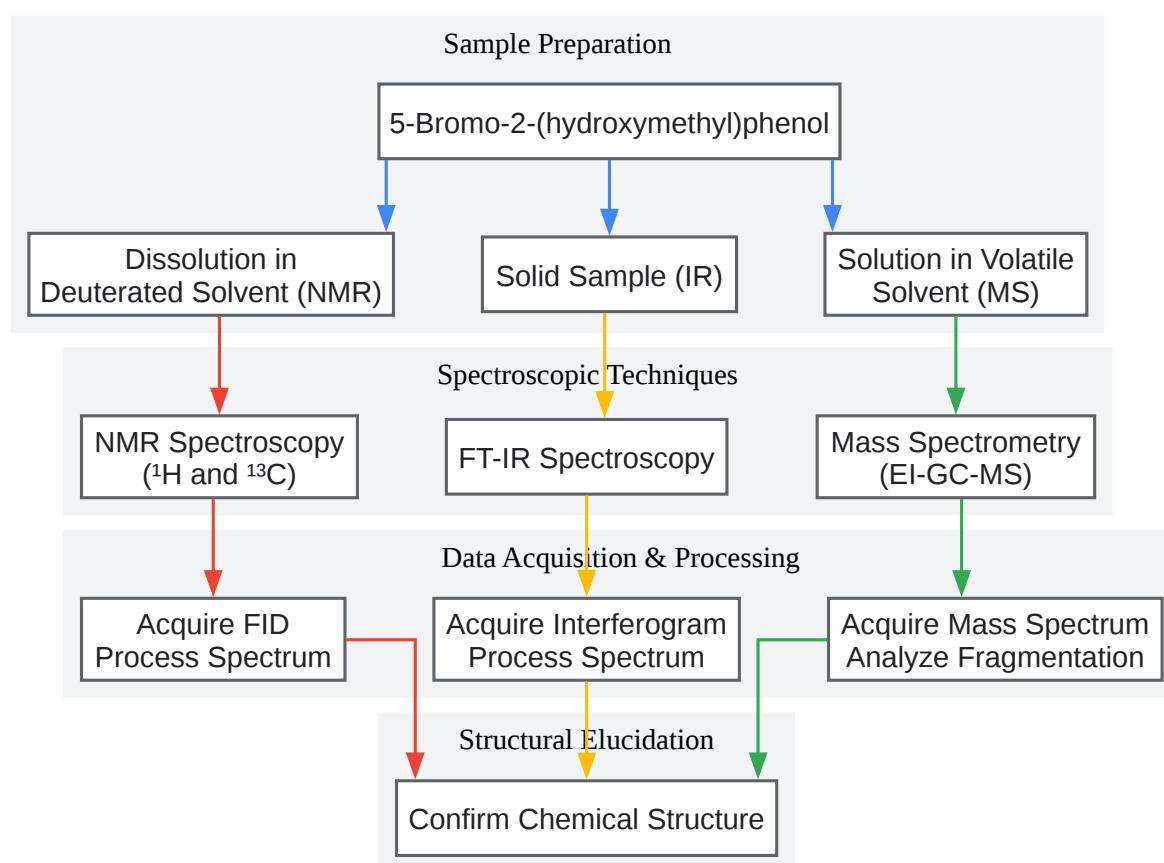
FT-IR Spectroscopy

A standard protocol for acquiring the FT-IR spectrum of solid **5-Bromo-2-(hydroxymethyl)phenol** is as follows:

- Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The acquired spectrum should be baseline-corrected, and the absorption peaks should be labeled with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)


A standard protocol for acquiring the EI mass spectrum of **5-Bromo-2-(hydroxymethyl)phenol** is as follows:

- Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- Gas Chromatography:
 - Inlet: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure vaporization (e.g., 250 °C).
 - Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
 - Oven Program: Implement a temperature program to separate the compound from any impurities, for example, hold at 100 °C for 1 minute, then ramp to 250 °C at 10 °C/min.
- Mass Spectrometry:
 - Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.

- Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio.
- Detection: The detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **5-Bromo-2-(hydroxymethyl)phenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Data of 5-Bromo-2-(hydroxymethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065800#spectroscopic-data-for-5-bromo-2-hydroxymethyl-phenol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com